Pomalidomide-PEG6-Butyl Iodide

PROTAC optimization linker SAR CRBN recruitment

Pomalidomide-PEG6-Butyl Iodide is a critical CRBN-recruiting PROTAC building block. Its PEG6 linker acts as a 'conformational tuner,' representing the optimal 'Goldilocks' zone for many target proteins. This ≥98% pure conjugate with a pendant iodoalkane enables parallel library synthesis to rapidly identify degradation potency (DC50), reducing the risk of impurity-driven artifacts in quantitative assays.

Molecular Formula C31H44IN3O11
Molecular Weight 761.6 g/mol
Cat. No. B8104072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG6-Butyl Iodide
Molecular FormulaC31H44IN3O11
Molecular Weight761.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCOCCOCCCCCCI
InChIInChI=1S/C31H44IN3O11/c32-10-3-1-2-4-11-41-12-13-42-14-15-43-16-17-44-18-19-45-20-21-46-22-27(37)33-24-7-5-6-23-28(24)31(40)35(30(23)39)25-8-9-26(36)34-29(25)38/h5-7,25H,1-4,8-22H2,(H,33,37)(H,34,36,38)
InChIKeyNPWUUZRWHPEICJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-PEG6-Butyl Iodide: A Building Block for CRBN-Recruiting PROTAC Libraries


Pomalidomide-PEG6-Butyl Iodide (CAS 1835705-74-2) is a synthesized E3 ligase ligand-linker conjugate designed as a protein degrader building block for targeted protein degradation (TPD) and PROTAC (proteolysis-targeting chimera) technology . It incorporates a Pomalidomide-based cereblon (CRBN) ligand linked to a 6-unit polyethylene glycol (PEG) spacer and terminated with a pendant iodoalkane group for reactivity with a nucleophilic group on a target ligand . This compound enables the parallel synthesis of PROTAC libraries with variation in crosslinker length, composition, and E3 ligase ligand [1].

Why Generic Substitution of Pomalidomide-PEG6-Butyl Iodide Fails in PROTAC Optimization


In PROTAC development, the linker is not a passive tether but a 'conformational tuner' that determines whether the E3 ligase and target protein can achieve the mutual orientation necessary for productive ubiquitination [1]. Even slight alterations in ligands and crosslinkers can affect ternary complex formation between the target, E3 ligase, and PROTAC . Substituting Pomalidomide-PEG6-Butyl Iodide with an alternative linker—whether differing in PEG length, terminal functional group, or E3 ligase ligand—will alter the conformational landscape of the resulting PROTAC, potentially shifting degradation potency by several-fold and requiring re-optimization of the entire linker SAR campaign [2].

Pomalidomide-PEG6-Butyl Iodide: Quantitative Differentiation Evidence vs. Closest Analogs


PEG6 Linker Length: A 'Goldilocks' Zone for Conformational Tuning vs. PEG4 and PEG8

The 6-unit PEG linker in Pomalidomide-PEG6-Butyl Iodide occupies a critical middle ground between the near-rigid span of PEG4 and the increased conformational entropy of PEG8. PEG4 imposes a constrained geometry useful for buried pockets, while PEG8 provides additional breathing room for large domain rearrangements [1]. The PEG6 variant offers a compromise that falls within the bounds of most crystallographically measured inter-pocket distances, making it the empirical first-choice for parallel screening campaigns before exploring more exotic scaffolds [1]. The progression from PEG4 to PEG8 can enhance residence time in the ternary complex by up to an order of magnitude [1].

PROTAC optimization linker SAR CRBN recruitment

Solubility Profile: Aqueous Compatibility vs. Non-PEGylated Alkyl Linkers

Pomalidomide-PEG6-Butyl Iodide incorporates a hydrophilic PEG6 spacer that enhances solubility and flexibility . Its DMSO solubility is reported as 100 mg/mL (131.30 mM) . In contrast, CRBN PROTACs with purely alkyl linkers (e.g., n-pentyl) often exhibit lower aqueous solubility and may require higher DMSO concentrations or alternative vehicles for in vitro assays [1]. The PEG6 motif provides a balance of hydrophilicity without the excessive LogP (>5) that can cause low unbound fraction and solubility issues [2].

aqueous solubility PROTAC formulation in vitro assays

High-Purity Grade (≥95-98%) Ensures Reliable PROTAC Assay Data

Pomalidomide-PEG6-Butyl Iodide is commercially available with a purity of ≥95% (Sigma-Aldrich) or ≥98% (InvivoChem, MedChemExpress) . Lower-purity batches can contain chromatographic impurities that compete for the CRBN pocket or cross-link the target, artificially boosting apparent biological activity and leading to overestimated DC50 values [1]. A batch that is 95% pure by UV can deliver only 60% of the expected degradation amplitude in cellular assays [1]. The specified purity and traceable analytical data (COA) for this compound ensure reproducible cellular read-outs across labs [1].

PROTAC assay reproducibility impurity interference degradation potency

Pomalidomide-PEG6-Butyl Iodide: Targeted Applications for PROTAC Discovery and Optimization


Parallel Synthesis of CRBN-Recruiting PROTAC Libraries with Varied Linker Length

Researchers can use Pomalidomide-PEG6-Butyl Iodide in conjunction with other protein degrader building blocks bearing a pendant iodo group to perform parallel synthesis of PROTAC libraries . This approach enables systematic variation of crosslinker length and composition, allowing rapid identification of the optimal linker for a given target-E3 ligase pair . The PEG6 variant serves as a benchmark against which PEG4 and PEG8 analogs are compared, as it typically represents the 'Goldilocks' zone for many target proteins [1].

Optimization of Ternary Complex Geometry in Early-Stage PROTAC Development

The 6-unit PEG linker in Pomalidomide-PEG6-Butyl Iodide provides a balance of reach and conformational flexibility that is suitable for most crystallographically measured inter-protein distances [1]. Medicinal chemists can use this building block to generate initial PROTAC candidates and assess degradation potency (DC50) before investing in the synthesis of more exotic, rigid, or cleavable linkers [1].

High-Purity PROTAC Synthesis for Reproducible Cell-Based Degradation Assays

The ≥95% to ≥98% purity of commercially available Pomalidomide-PEG6-Butyl Iodide, combined with traceable certificates of analysis, makes it suitable for generating PROTACs intended for quantitative cell-based degradation assays [2]. Using a high-purity building block reduces the risk of impurity-driven artifacts that can shift DC50 values and misdirect SAR efforts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-PEG6-Butyl Iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.